(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
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Overview
Description
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile is an organic compound that features a combination of furan, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated thiazole intermediate.
Formation of the Prop-2-enenitrile Moiety: This step involves the Knoevenagel condensation of the thiazole-furan intermediate with benzaldehyde and malononitrile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furanones, epoxides, or other oxygenated derivatives.
Reduction: Amines, imines, or other nitrogen-containing derivatives.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Unique due to the combination of furan, thiazole, and phenyl groups.
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13(9-12-5-2-1-3-6-12)16-18-14(11-20-16)15-7-4-8-19-15/h1-9,11H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZUCAJUDRICFB-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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